Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-naphthalen-1-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-10-17-18-15(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFGKLSTBQEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of naphthalene derivatives with pyrazole precursors. One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
Chemical Synthesis and Building Block
Chemistry Applications:
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecular architectures, particularly in the development of heterocyclic compounds. The compound can participate in various chemical reactions, including:
- Oxidation: Converting to pyrazole carboxylic acids using agents like potassium permanganate.
- Reduction: Transforming the ester group into alcohols with reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The naphthalene moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.
Biological Research
Biological Activities:
Research into the biological properties of this compound has revealed potential antimicrobial, anti-inflammatory, and anticancer activities. Studies suggest that the compound may interact with specific biological targets, modulating enzyme activity and influencing cellular pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
Case Studies:
Several studies have documented the biological efficacy of this compound:
- Antimicrobial Activity: In vitro assays have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens.
- Anticancer Potential: Research indicates that certain derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .
Medicinal Applications
Therapeutic Potential:
The compound is under investigation for its potential as a therapeutic agent across multiple domains:
- Pharmaceutical Development: Ongoing research aims to exploit its properties for drug development targeting conditions such as cancer, inflammation, and infectious diseases. The compound's ability to modulate biological pathways positions it as a candidate for novel therapeutic agents .
- Neuropharmacology: Some studies suggest that derivatives may interact with trace amine-associated receptors (TAARs), which could lead to applications in treating neurological disorders such as ADHD and depression .
Industrial Applications
Material Science:
In industrial contexts, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties enhance the performance characteristics of materials developed from it.
Mechanism of Action
The mechanism of action of ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylates
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:
Key Observations :
- Naphthalene vs. Phenyl Groups : The naphthalene substituent in the target compound provides a larger aromatic system than phenyl or fluorophenyl groups, which may improve binding affinity in hydrophobic pockets but reduce solubility .
- Functional Group Diversity: Amino (RUVHUO) and hydroxy groups () introduce hydrogen-bonding capacity, whereas the naphthalene group in the target compound relies on van der Waals interactions .
Physicochemical Properties
- Solubility: The naphthalene group in the target compound reduces water solubility compared to amino- or hydroxy-substituted analogs (e.g., RUVHUO) .
- Crystallinity: Hydrogen-bonding motifs in compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) facilitate crystal packing, whereas the target compound’s naphthalene may lead to less predictable solid-state arrangements .
Biological Activity
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, synthesis, and biological activity of this compound, drawing from various research studies and reviews.
Chemical Structure and Synthesis
This compound features a naphthalene moiety attached to a pyrazole ring, which is known for its potential in drug development. The synthesis typically involves the reaction of naphthalene derivatives with pyrazole precursors, often utilizing methods such as cyclization and esterification. The structure can be represented as follows:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its effects on various cancer cell lines. A study reported that certain pyrazole derivatives showed potent inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. One study highlighted that derivatives similar to this compound exhibited selective COX-2 inhibition with minimal gastric toxicity . The anti-inflammatory mechanisms are believed to involve the modulation of arachidonic acid metabolism.
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Various studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
Antifungal Activity
In addition to antibacterial properties, some pyrazole derivatives have exhibited antifungal activities. Research suggests that modifications in the pyrazole structure can enhance antifungal efficacy, making these compounds valuable in treating fungal infections .
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value comparable to standard chemotherapeutic agents, suggesting significant potential for development as an anticancer drug .
Case Study 2: Anti-inflammatory Mechanism
A study utilizing a carrageenan-induced rat paw edema model assessed the anti-inflammatory effects of the compound. Results showed a marked reduction in edema compared to controls, supporting its use as a non-steroidal anti-inflammatory drug (NSAID) .
Data Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting ethyl acetoacetate with aryl hydrazines (e.g., naphthalen-1-yl hydrazine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions in ethanol or acetonitrile. The reaction proceeds through enamine formation, followed by cyclization to yield the pyrazole core. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized similarly, with hydrolysis yielding carboxylic acid derivatives . Key Steps:
- Cyclocondensation: Ethyl acetoacetate + DMF-DMA → enamine intermediate.
- Hydrazine Addition: Reaction with aryl hydrazine to form the pyrazole ring.
- Purification: Column chromatography (e.g., heptane/ethyl acetate) or recrystallization from ethanol.
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile, thionyl chloride).
- Waste Disposal: Segregate halogenated/organic waste and consult certified biohazard disposal services .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions.
- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for small-molecule refinement (e.g., R-factor < 0.05) .
- Visualization: Mercury CSD software analyzes packing patterns and hydrogen-bonding networks (e.g., C-H···π interactions with naphthalene) .
Example: Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was resolved with a monoclinic P2₁/c space group, confirming ester conformation .
Q. How can contradictory bioactivity data be resolved in pharmacological studies?
Methodological Answer:
- Purity Validation: Use HPLC (e.g., C18 column, 90:10 acetonitrile/water) to rule out impurities .
- Assay Replication: Test in multiple cell lines (e.g., HEK293 for PDE4 inhibition ) with positive controls (e.g., rolipram).
- Stereochemical Considerations: Evaluate enantiomers via chiral chromatography if the compound has a stereocenter .
Q. What computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations: Gaussian09 or ORCA software optimizes geometry (B3LYP/6-311G**) and calculates frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., Keap1 for Nrf2 pathway inhibitors ).
- MD Simulations: GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
